2-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a thiophene ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-(4-fluorophenyl)-N-(2-oxo-2-(thiophen-2-yl)propyl)acetamide.
Reduction: Formation of 2-(4-fluorophenyl)-N-(2-amino-2-(thiophen-2-yl)propyl)acetamide.
Substitution: Formation of 2-(4-substituted phenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide
- 2-(4-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide
- 2-(4-methylphenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide
Uniqueness
2-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-15(19,13-3-2-8-20-13)10-17-14(18)9-11-4-6-12(16)7-5-11/h2-8,19H,9-10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTGIEYKSKMKAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=C(C=C1)F)(C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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